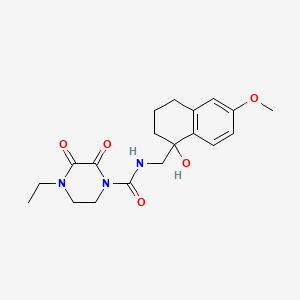

![molecular formula C9H15N3 B2567837 2-(2-Azidoethyl)bicyclo[4.1.0]heptane CAS No. 2361644-78-0](/img/structure/B2567837.png)

2-(2-Azidoethyl)bicyclo[4.1.0]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

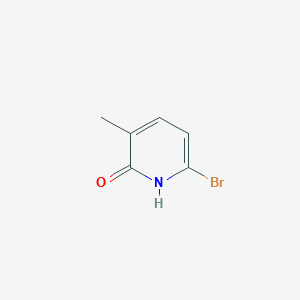

Description

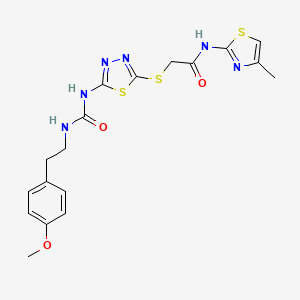

“2-(2-Azidoethyl)bicyclo[4.1.0]heptane” is a derivative of “bicyclo[4.1.0]heptane”, also known as “Norcarane”. Norcarane is a colorless liquid and an organic compound . The carbon skeleton of Norcarane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound .

Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane derivatives, has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This process allows for rapid access to a wide range of functionalized bicyclo[2.2.1]heptanes from simple starting materials under mild and operationally simple conditions .

Molecular Structure Analysis

The molecular structure of “bicyclo[4.1.0]heptane” consists of a cyclohexane ring with a methylene bridge in the 1,4- position . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptane derivatives, have been studied. A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “bicyclo[4.1.0]heptane” include a molecular weight of 96.1702, and it is a colorless liquid . It has a density of 0.914 g/ml and a boiling point of 116 to 117 °C .

Scientific Research Applications

Constrained Beta-Proline Analogues in Organocatalysis

Research by Armstrong et al. (2009) explored constrained beta-proline analogues, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, for their potential in organocatalytic aldol reactions, demonstrating enhanced selectivity over monocyclic analogues. This study suggests that bicyclic systems like 2-(2-Azidoethyl)bicyclo[4.1.0]heptane could offer similar improvements in catalytic processes due to the geometry of their carboxylic acid groups in transition states (A. Armstrong, Y. Bhonoah, & A. White, 2009).

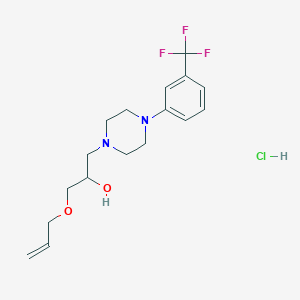

Synthesis of Novel Epibatidine Analogues

Malpass and White (2004) discussed the synthesis of novel epibatidine analogues using 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates. This work underscores the significance of azabicyclo compounds in the development of new pharmacologically active molecules, pointing towards potential applications of this compound in drug synthesis (J. Malpass & R. White, 2004).

Tactics for Asymmetric Preparation

Wolan et al. (2011) presented methods for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane systems, highlighting techniques for further functionalization. This indicates the versatility of azabicyclo[4.1.0]heptane derivatives in synthetic chemistry, particularly in accessing enantiomerically pure molecules for further research applications (A. Wolan, M. Soueidan, & A. Chiaroni, et al., 2011).

Advanced Building Blocks for Drug Discovery

Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, positioning them as attractive building blocks for drug discovery. This highlights the potential of azabicyclo[4.1.0]heptane derivatives in facilitating the development of novel therapeutics (A. Denisenko, T. V. Druzhenko, & Y. Skalenko, et al., 2017).

Synthesis and Conversion to Azabicyclo Heptanes

Portoghese and Sepp (1973) discussed the synthesis and conversion of 2-azatricyclo[2.2.1.01,6]heptane to 6-substituted 2-azabicyclo[2.2.1]heptanes, illustrating a route to these compounds. This study further supports the utility of azabicyclo heptanes in synthetic organic chemistry, suggesting possible routes for the synthesis and functionalization of compounds like this compound (P. Portoghese & D. T. Sepp, 1973).

Future Directions

properties

IUPAC Name |

2-(2-azidoethyl)bicyclo[4.1.0]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-12-11-5-4-7-2-1-3-8-6-9(7)8/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRHLIGBJXWZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC2C(C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)

![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)

![1-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B2567767.png)

![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)